molecular formula C24H22ClFN2O4 B11323905 7-Chloro-1-(4-fluorophenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-1-(4-fluorophenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11323905
M. Wt: 456.9 g/mol
InChI Key: NJINJHGUZLKBTJ-UHFFFAOYSA-N
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Description

7-Chloro-1-(4-fluorophenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound featuring a chromeno[2,3-c]pyrrole-3,9-dione core substituted with chlorine, a 4-fluorophenyl group, and a 3-(morpholin-4-yl)propyl chain. The chromenopyrrole scaffold is structurally analogous to bioactive molecules with reported antimicrobial, anticancer, or enzyme-inhibitory properties. The morpholine-containing propyl side chain likely improves solubility and pharmacokinetic properties due to morpholine’s polar nature and propensity for hydrogen bonding .

Properties

Molecular Formula

C24H22ClFN2O4

Molecular Weight

456.9 g/mol

IUPAC Name

7-chloro-1-(4-fluorophenyl)-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H22ClFN2O4/c25-16-4-7-19-18(14-16)22(29)20-21(15-2-5-17(26)6-3-15)28(24(30)23(20)32-19)9-1-8-27-10-12-31-13-11-27/h2-7,14,21H,1,8-13H2

InChI Key

NJINJHGUZLKBTJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

The synthesis of 7-chloro-1-(4-fluorophenyl)-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, including the formation of the chromeno-pyrrole core, the introduction of the morpholine ring, and the addition of chloro and fluoro substituents. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Core Reactivity of the Chromeno-Pyrrole Scaffold

The fused chromeno-pyrrole system exhibits distinct reactivity due to conjugation and steric effects:

Reaction TypeConditionsOutcomeKey ObservationsSource
Nucleophilic Aromatic Substitution K₂CO₃, DMF, 80°CReplacement of Cl at C7 with amines/thiolsSelective substitution at C7 due to electron-withdrawing effects of adjacent carbonyl groups.
Electrophilic Aromatic Substitution HNO₃/H₂SO₄, 0°CNitration at C5 or C6 of the chromene ringModerate regioselectivity influenced by the fluorophenyl group’s electronic effects.
Oxidation KMnO₄, H₂O, ΔPyrrole ring oxidation to lactamLimited utility due to competing decomposition of the chromene moiety.

Morpholinyl-Propyl Side Chain

The morpholine group participates in acid-base and coordination chemistry:

ReactionConditionsProductApplicationSource
Protonation HCl (g), Et₂OMorpholinium saltEnhances solubility for subsequent reactions.
Metal Coordination NiCl₂, EtOHNi(II)-morpholine complexStabilizes transition states in catalytic processes.

Fluorophenyl Group

The 4-fluorophenyl substituent undergoes directed ortho-metalation:

ReactionReagentsOutcomeYieldSource
Lithiation LDA, THF, −78°CLi-aryl intermediateUsed to introduce alkyl/aryl groups at the ortho position.
Suzuki Coupling Pd(PPh₃)₄, Ar-B(OH)₂Biaryl derivatives60–75% yield; retains chromeno-pyrrole integrity.

Carbonyl Reactivity

The dione system (C3 and C9 carbonyls) engages in ketone-specific transformations:

ReactionConditionsOutcomeNotesSource
Grignard Addition MeMgBr, THFTertiary alcohol at C3Steric hindrance from the fused ring limits C9 reactivity.
Condensation NH₂NH₂, EtOHHydrazone formationSelective at C3 carbonyl; used to generate heterocyclic analogs.

Comparative Reactivity with Structural Analogs

The compound’s reactivity diverges from simpler chromeno-pyrroles due to its morpholinyl-fluorophenyl motif:

CompoundKey Structural DifferenceReactivity ProfileSource
7-Chloro-1-phenyl analog Lacks fluorophenyl groupLower electrophilic substitution rates at chromene ring.
Morpholinyl-free derivative Propyl chain instead of morpholinyl-propylReduced metal-coordination capacity.

Stability Under Synthetic Conditions

Critical stability data for reaction planning:

ConditionToleranceDegradation PathwaySource
Strong acids (H₂SO₄)Limited (>30 min)Hydrolysis of morpholine ring.
Bases (NaOH)Moderate (pH < 10)Deprotonation leading to ring-opening.
High temps (>150°C)PoorDecomposition via retro-Diels-Alder.

Derivatization Strategies

  • Stepwise functionalization : Halogenation at C7 followed by cross-coupling optimizes diversity.

  • Side-chain modification : Quaternization of the morpholine nitrogen enhances bioavailability.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. Its mechanism of action includes:

  • Induction of Apoptosis: The compound has been shown to activate caspase pathways, leading to programmed cell death in cancer cells.
  • Inhibition of Kinases: It interacts with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2, affecting downstream signaling pathways that regulate cell growth and survival.

Case Study:
A study demonstrated the synthesis of derivatives based on this compound's structure. These derivatives were tested for anticancer efficacy and exhibited varying levels of activity against different cancer types, showcasing the potential for developing new therapeutic agents.

Enzyme Interaction Studies

The compound's interaction with specific enzymes has been a focal point in understanding its biological activity. Notable findings include:

  • Kinase Inhibition: The compound inhibits specific kinases involved in cancer cell proliferation.
  • Cellular Pathway Modulation: By binding to these targets, it alters signaling pathways crucial for cell survival and proliferation.
Activity Type Description Reference
Anticancer ActivityInduces apoptosis in cancer cells
Enzyme InhibitionInhibits EGFR and VEGFR2 kinases
Cellular PathwaysModulates growth factor signaling pathways

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Key Observations:

Fluorination is a common strategy to improve metabolic stability and bioavailability in drug design.

Position 2 Substituent :

  • The 3-(morpholin-4-yl)propyl chain in the target compound and provides a longer alkyl linker than the ethyl chain in , which may increase conformational flexibility and interaction with solvent-exposed regions of targets.
  • Morpholine’s tertiary amine and oxygen atoms contribute to hydrogen bonding and solubility, critical for pharmacokinetics .

Biological Implications: While specific pharmacological data for these compounds are absent in the provided evidence, structural analogs with morpholine and fluorophenyl motifs are frequently explored in kinase inhibitors and antimicrobial agents.

Biological Activity

7-Chloro-1-(4-fluorophenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound with potential therapeutic applications. Its structure incorporates halogenated phenyl and morpholine moieties, which are often associated with enhanced biological activity. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and mechanisms of action.

The compound has the following molecular characteristics:

  • Molecular Formula : C23H25ClF N2O3
  • Molecular Weight : 430.91 g/mol
  • CAS Number : Not explicitly listed but can be derived from related compounds.

Anticancer Activity

Research indicates that derivatives of the chromeno[2,3-c]pyrrole scaffold exhibit significant anticancer activity. For instance:

  • Mechanism of Action : Compounds similar to this compound have shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest at the G1 phase .
StudyCell LineIC50 (µM)Mechanism
Zhang et al. (2022)HeLa5.0Apoptosis induction
Li et al. (2023)MCF-710.5G1 phase arrest

Antibacterial Activity

The chromeno[2,3-c]pyrrole derivatives have also demonstrated antibacterial properties:

  • Gram-positive and Gram-negative Bacteria : In vitro studies show that these compounds exhibit activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like gentamicin .
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus32Zhang et al. (2019)
Escherichia coli64Zhang et al. (2019)

Case Studies

  • Case Study on Anticancer Efficacy : A study conducted by Wang et al. (2024) evaluated the efficacy of this compound in a xenograft model of breast cancer. The results indicated a significant reduction in tumor size compared to the control group, suggesting its potential as a therapeutic agent .
  • Antibacterial Evaluation : In a comparative study by Castro-Falcon et al. (2023), the antibacterial activity of this compound was tested against various strains of bacteria. The results showed that halogenated pyrroles significantly inhibited bacterial growth, supporting the hypothesis that halogen substitution enhances antibacterial properties .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Similar compounds have been identified as kinase inhibitors, which play crucial roles in cell signaling pathways related to cancer progression .
  • Disruption of Bacterial Membranes : The presence of halogens in the structure may enhance the ability of these compounds to disrupt bacterial membranes, leading to increased permeability and cell death .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Chloro-1-(4-fluorophenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, and how do reaction conditions influence yield?

  • Methodological Answer : The compound belongs to the chromeno-pyrrole-dione family, synthesized via multi-step condensation reactions. Key steps include:

  • Cyclocondensation : Chromene ring formation using substituted coumarins and pyrrole precursors under acidic catalysis (e.g., H₂SO₄ or PPA).

  • Substituent Introduction : The morpholinylpropyl group is introduced via nucleophilic substitution or alkylation, requiring inert atmospheres (N₂/Ar) and anhydrous solvents (DMF, THF) to prevent side reactions.

  • Optimization : Yield improvements (e.g., from 45% to 68%) are achieved by varying solvents (polar aprotic vs. non-polar) and catalysts (e.g., Pd(OAc)₂ for coupling reactions).

  • Reference : Analogous synthetic strategies for chromeno-pyrrole derivatives are detailed in .

    Reaction Parameter Effect on Yield
    Solvent (DMF vs. THF)THF: 52%, DMF: 68%
    Catalyst (Pd(OAc)₂ vs. none)70% vs. 35%
    Temperature (80°C vs. 120°C)60% vs. 42%

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and confirms substituent positions.
  • XRD : Resolves crystal packing and dihedral angles (e.g., chromene-pyrrole plane angle ~15°), critical for understanding π-π stacking interactions .
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ at m/z 495.12).
    • Safety Note : Handling requires PPE (gloves, goggles) due to toxicity risks (H315/H319) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or resolve contradictions in experimental data for this compound?

  • Methodological Answer :

  • Reaction Path Search : Quantum chemical calculations (e.g., Gaussian 16) identify transition states and intermediates. For example, DFT studies reveal steric hindrance from the morpholinylpropyl group lowers reactivity in SN2 reactions .
  • Data Reconciliation : When experimental yields contradict computational predictions (e.g., 65% observed vs. 80% predicted), solvent effects or unaccounted intermediates (traced via IRC analysis) explain discrepancies .
    • Reference : ICReDD’s integrated computational-experimental workflows for reaction design are applicable here .

Q. What strategies optimize enantioselective synthesis of this compound, given its stereochemical complexity?

  • Methodological Answer :

  • Chiral Catalysts : Use of BINOL-derived phosphoric acids induces enantioselectivity (>80% ee) during pyrrole ring closure.
  • DOE (Design of Experiments) : Taguchi orthogonal arrays minimize trials (e.g., 9 experiments instead of 27) to optimize temperature, catalyst loading, and solvent polarity .
    • Data Table :
Catalyst ee (%) Yield (%)
L-Proline4550
BINOL-PA8265

Q. How do structural modifications (e.g., substituent variation) impact biological activity or photophysical properties?

  • Methodological Answer :

  • SAR Studies : Replacing the 4-fluorophenyl group with electron-withdrawing groups (e.g., -NO₂) enhances antimicrobial activity (MIC reduced from 25 µg/mL to 12 µg/mL) but reduces fluorescence quantum yield (Φ from 0.45 to 0.28).
  • Mechanistic Insight : TD-DFT calculations correlate emission quenching with charge-transfer transitions involving the morpholinyl group .

Contradiction Resolution & Best Practices

Q. How to address discrepancies in reported solubility or stability data?

  • Methodological Answer :

  • Controlled Replication : Standardize solvent purity (HPLC-grade) and storage (dark, 4°C) to minimize degradation.
  • Meta-Analysis : Cross-reference ICReDD’s reaction databases and CRDC subclass RDF2050112 (reactor design) to contextualize variables like agitation rate or particle size .

Safety & Compliance

Q. What protocols ensure safe handling of intermediates with H290 (corrosive) or H301 (toxic) classifications?

  • Methodological Answer :

  • Engineering Controls : Use fume hoods for alkylation steps involving chlorinated precursors.
  • Waste Management : Neutralize acidic byproducts (e.g., HCl) with NaHCO₃ before disposal, per CRDC subclass RDF2050199 .

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